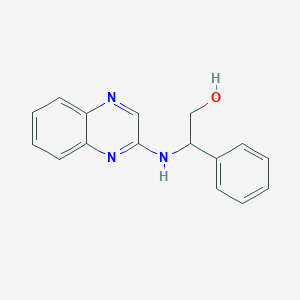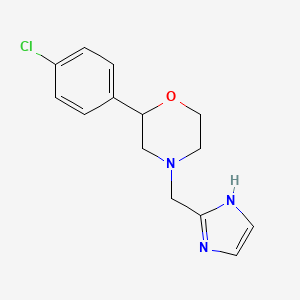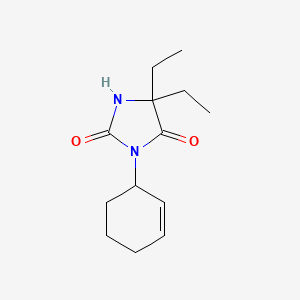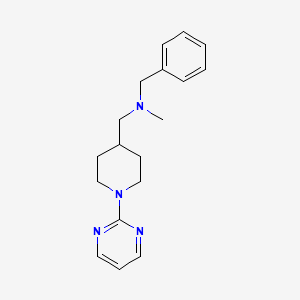![molecular formula C14H21N3O4S B7573756 2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as TATM or TATMA and is known for its potential use as a drug delivery system.
Aplicaciones Científicas De Investigación
TATM has been extensively studied for its potential use in drug delivery systems. It has been shown to be an effective carrier for a variety of drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. TATM has also been studied for its potential use in gene therapy, as it can effectively deliver DNA to target cells.
Mecanismo De Acción
The mechanism of action of TATM involves its ability to cross cell membranes and deliver drugs or DNA to target cells. TATM is able to do this due to its unique chemical structure, which allows it to interact with cell membranes and be taken up by cells. Once inside the cell, TATM releases the drug or DNA payload, which can then exert its therapeutic effect.
Biochemical and Physiological Effects:
TATM has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have a low immunogenicity, making it an attractive candidate for drug delivery systems. TATM has been shown to be effective at delivering drugs to target cells, resulting in improved therapeutic outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of TATM for lab experiments include its ease of synthesis, low toxicity, and ability to effectively deliver drugs or DNA to target cells. However, TATM does have some limitations, including its potential to cause off-target effects and the need for further optimization to improve its efficacy.
Direcciones Futuras
There are several future directions for research on TATM. One area of interest is the development of TATM-based drug delivery systems for the treatment of cancer. TATM has been shown to be effective at delivering anticancer drugs to target cells, and further research in this area could lead to the development of more effective cancer treatments. Another area of interest is the use of TATM in gene therapy. TATM has shown promise as a gene delivery system, and further research in this area could lead to the development of new gene therapies for genetic diseases. Overall, the potential applications of TATM in medicine are vast, and further research is needed to fully explore its therapeutic potential.
In conclusion, TATM is a chemical compound that has been extensively studied for its potential use in drug delivery systems. Its ease of synthesis, low toxicity, and ability to effectively deliver drugs or DNA to target cells make it an attractive candidate for further research. While there are some limitations to its use, the potential applications of TATM in medicine are vast, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of TATM involves the reaction of 2-aminoacetamide with 2,3,5,6-tetramethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The synthesis of TATM has been well-established, and the compound can be easily synthesized in the laboratory.
Propiedades
IUPAC Name |
2-[(2-amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-8-5-9(2)11(4)14(10(8)3)22(20,21)17(6-12(15)18)7-13(16)19/h5H,6-7H2,1-4H3,(H2,15,18)(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCMRIJRHWFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(CC(=O)N)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)


![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)


![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
